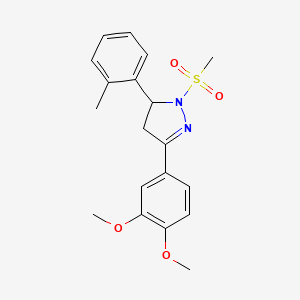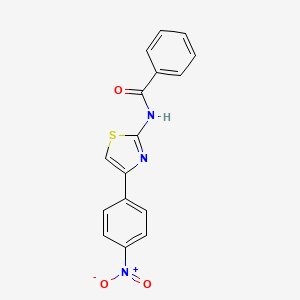
(2S)-2-(3,4-Difluorophenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Difluorophenyl)propan-1-amine, commonly known as 'DFPP', is a chiral amine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP possesses a unique chemical structure that makes it a promising candidate for the development of new drugs. In
作用機序
DFPP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter (DAT) inhibitor. It inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced neurotransmission and is responsible for the observed pharmacological effects of DFPP.
Biochemical and Physiological Effects:
DFPP has been shown to modulate various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity. DFPP has been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
DFPP possesses several advantages for lab experiments. It is a chiral compound that can be synthesized with high enantiomeric purity. It has a well-defined mechanism of action and exhibits potent pharmacological effects. However, DFPP also has some limitations. Its high lipophilicity and low water solubility make it difficult to formulate into a suitable dosage form. Furthermore, its potential side effects need to be carefully evaluated before its clinical use.
将来の方向性
DFPP has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. One potential direction is the development of DFPP-based drugs for the treatment of depression, anxiety, and other mood disorders. DFPP can also be explored for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, the development of new synthetic routes for DFPP and its analogs can lead to the discovery of novel drugs with improved pharmacological properties.
Conclusion:
In conclusion, DFPP is a promising compound with potential therapeutic applications. Its unique chemical structure and well-defined mechanism of action make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its pharmacological effects and evaluate its safety and efficacy in humans.
合成法
DFPP can be synthesized using various methods, including the reductive amination of 3,4-difluorophenylacetone with (S)-1-aminoindan. Another method involves the reduction of 3,4-difluoroacetophenone with sodium borohydride, followed by the reaction with (S)-1-aminoindan. Both methods result in the formation of DFPP with high yields and enantiomeric purity.
科学的研究の応用
DFPP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-depressant properties. DFPP has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMFVYVHCPFET-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Difluorophenyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)
![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)


![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)
![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)
